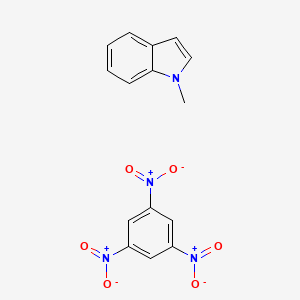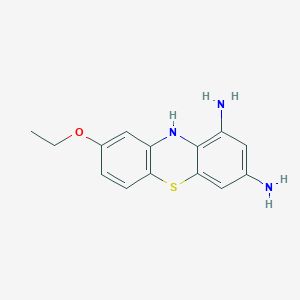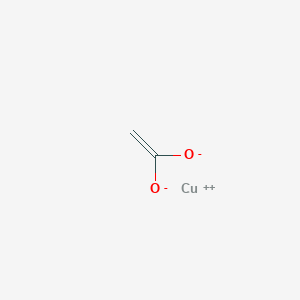
3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and two phenyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with benzil in the presence of a base, such as sodium ethoxide, to yield the desired triazine compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the triazine ring into a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxyphenyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and its ability to modulate biological pathways.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. Additionally, it may affect cellular pathways by modulating the activity of receptors and other proteins. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-5,6-diphenyl-1,2,4-triazine: Characterized by the presence of a methoxyphenyl group.
3-(4-Hydroxyphenyl)-5,6-diphenyl-1,2,4-triazine: Contains a hydroxyphenyl group instead of a methoxyphenyl group.
3-(4-Chlorophenyl)-5,6-diphenyl-1,2,4-triazine: Contains a chlorophenyl group instead of a methoxyphenyl group
Uniqueness
The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents .
Properties
CAS No. |
64494-09-3 |
|---|---|
Molecular Formula |
C22H17N3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C22H17N3O/c1-26-19-14-12-18(13-15-19)22-23-20(16-8-4-2-5-9-16)21(24-25-22)17-10-6-3-7-11-17/h2-15H,1H3 |
InChI Key |
ZRNCHSIRWUEQJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)

